molecular formula C10H16N2O3 B1306531 (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid CAS No. 1033696-35-3

(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid

Cat. No. B1306531
CAS RN: 1033696-35-3
M. Wt: 212.25 g/mol
InChI Key: JFDHXGDWYYXPNV-UHFFFAOYSA-N
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Description

The compound (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid is a derivative of quinoxalin-2(1H)-one, which is a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. The compound of interest is likely to possess an acetic acid moiety linked to the quinoxaline core, which could be modified through various chemical reactions to yield a diverse set of derivatives.

Synthesis Analysis

The synthesis of related quinoxalin-2(1H)-one derivatives has been explored through different catalytic methods. For instance, a silver-catalyzed decarboxylative acylation of α-oxo-carboxylic acids has been developed to synthesize 3-acyl quinoxalin-2(1H)-ones, which involves direct C-H bond acylation . Similarly, a palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile has been reported to construct 3-amidated quinoxalin-2(1H)-ones . These methods highlight the potential for creating a variety of quinoxaline derivatives, including the target compound, through catalytic acylation or amidation reactions.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and diverse. For example, the crystal structures of (2-oxo-2H-quinaxalin-1-yl)-acetic acid and its metal complexes have been determined, showcasing different crystalline forms and space groups . These findings suggest that the molecular structure of this compound could also exhibit unique conformational and crystalline characteristics, which would be important for understanding its chemical behavior and potential applications.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. An acid-catalyzed rearrangement involving a quinoxaline system and ethyl acetoacetate has been described, leading to the formation of benzimidazole derivatives . This indicates that this compound could potentially participate in similar rearrangement reactions, expanding its chemical versatility. Additionally, decarboxylative acylation reactions have been performed under metal-free and eco-friendly conditions, which could be relevant for synthesizing environmentally benign derivatives of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be studied using various spectroscopic techniques. For instance, (5,7-dichloro-quinolin-8-yloxy) acetic acid has been characterized by infrared and Raman spectroscopies, as well as nuclear magnetic resonance (NMR) spectroscopy . These techniques could be applied to this compound to determine its vibrational properties, electronic structure, and molecular conformation. Understanding these properties is crucial for the development of new materials and pharmaceuticals based on quinoxaline derivatives.

Scientific Research Applications

  • Multifunctional Aldose Reductase Inhibitors and Antioxidants :

    • Quinoxalin-2(1H)-one derivatives, including those related to (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid, have been synthesized as potent aldose reductase inhibitors. These compounds also exhibit antioxidant activity, making them promising for combating diabetic complications. Particularly, some derivatives demonstrated strong antioxidant capacity, comparable to the known antioxidant Trolox (Qin et al., 2015).
  • Allosteric HIV-1 Integrase Inhibitors :

    • 2-(Quinolin-3-yl)-acetic-acid derivatives, closely related to the chemical structure , target HIV-1 integrase and inhibit viral replication. These compounds act as allosteric integrase inhibitors, blocking multiple steps of HIV-1 integration. This mode of action is significant for their development as potent antiretroviral compounds (Kessl et al., 2012).
  • Crystal Structures in Coordination Chemistry :

    • The crystal structures of (2-oxo-2H-quinaxalin-1-yl)-acetic acid and its cobalt and nickel complexes were determined, highlighting their potential use in coordination chemistry. These studies contribute to understanding the structural aspects of such complexes (Karmakar & Baruah, 2008).
  • Synthesis of Novel Quinoxalines :

    • Research has been conducted on the ring transformation of 3-quinoxalinyl-1,5-benzodiazepine, leading to the synthesis of novel quinoxalines. These transformations highlight the chemical versatility of quinoxaline derivatives (Kurasawa et al., 1985).
  • Corrosion Inhibition in Metals :

    • Quinoxalines, including derivatives similar to this compound, have been studied for their effectiveness as corrosion inhibitors for metals such as copper. Quantum chemical calculations have shown a relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).
  • Antimicrobial and Anticancer Activities :

    • Certain quinoxaline derivatives have been synthesized and found to possess high antimicrobial activity against various bacteria and fungi. Additionally, some compounds have demonstrated promising anticancer activity, with one compound showing significant efficacy against breast cancer (Hosny et al., 2013).

Safety and Hazards

The safety and hazards associated with “(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid” are not specified in the search results. It is recommended to handle it with care, as with all chemicals .

properties

IUPAC Name

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDHXGDWYYXPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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